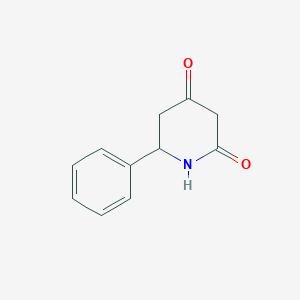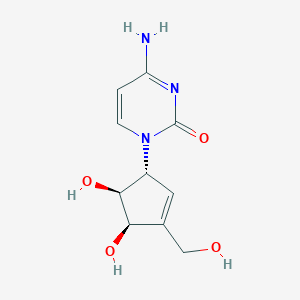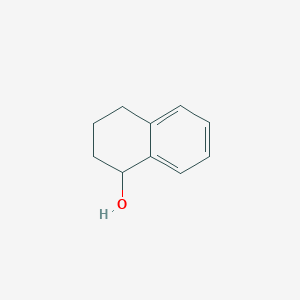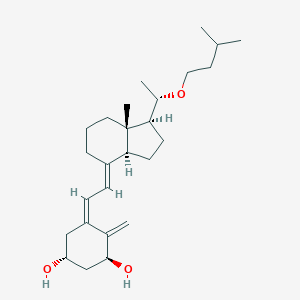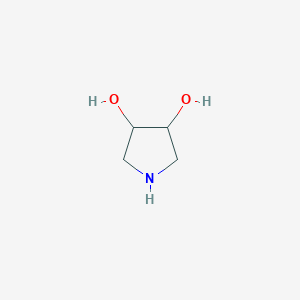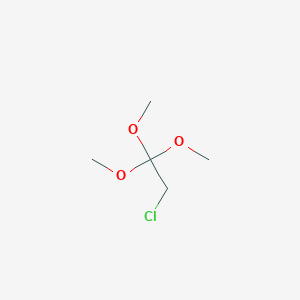
2-Chloro-1,1,1-trimethoxyethane
Overview
Description
2-Chloro-1,1,1-trimethoxyethane is a chloromethyl heterocyclic compound . It participates in the synthesis of 2-phenyl-1,3,4-oxadiazole derivatives .
Synthesis Analysis
2-Chloro-1,1,1-trimethoxyethane is a reagent used in the synthesis of recombinant proteins and the production of monoclonal antibodies . It is also used in the synthesis of 2-chloromethyl-7-[3-(trifluoromethyl)pyridin-2-yl]-3H-quinazolin-4-one .Molecular Structure Analysis
The molecular formula of 2-Chloro-1,1,1-trimethoxyethane is C5H11ClO3 . Its molecular weight is 154.59 . The linear formula is ClCH2C(OCH3)3 .Chemical Reactions Analysis
2-Chloro-1,1,1-trimethoxyethane is an active organic synthesis intermediate . It can be used to synthesize multiple heterocycles structures such as thiazole, oxazoline . It also participates in the synthesis of chlorotriazolinone, an NK1 antagonist .Physical And Chemical Properties Analysis
2-Chloro-1,1,1-trimethoxyethane has a boiling point of 138°C and a density of 1.147 g/mL at 25°C . Its refractive index is 1.425 .Scientific Research Applications
Synthesis of 2-Phenyl-1,3,4-Oxadiazole Derivatives
2-Chloro-1,1,1-trimethoxyethane is used in the synthesis of 2-phenyl-1,3,4-oxadiazole derivatives . These derivatives are known for their wide range of biological activities, including anti-inflammatory, analgesic, antifungal, and antibacterial properties.
Production of Chlorotriazolinone
This compound may be used for the synthesis of chlorotriazolinone , an NK1 antagonist. NK1 antagonists are drugs that inhibit the action of the substance P neuropeptide, which plays a significant role in inflammation and pain perception.
Synthesis of 2-Chloromethyl-7-[3-(Trifluoromethyl)pyridin-2-yl]-3H-Quinazolin-4-One
2-Chloro-1,1,1-trimethoxyethane is also used in the synthesis of 2-chloromethyl-7-[3-(trifluoromethyl)pyridin-2-yl]-3H-quinazolin-4-one . This compound is a key intermediate in the synthesis of various biologically active quinazolinones.
Synthesis of Recombinant Proteins
This compound is a reagent that is used in the synthesis of recombinant proteins . Recombinant proteins are proteins that are produced through genetic engineering techniques and have a wide range of applications in research, medicine, and industry.
Production of Monoclonal Antibodies
2-Chloro-1,1,1-trimethoxyethane is also used to produce monoclonal antibodies . Monoclonal antibodies are antibodies that are made by identical immune cells that are all clones of a unique parent cell. They have monovalent affinity, in that they bind to the same epitope.
Analysis of Fatty Acids
Fatty acids can be analyzed by using 2-Chloro-1,1,1-trimethoxyethane as a reagent . It is used because fatty acids are soluble in this solvent, which aids in their analysis.
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-chloro-1,1,1-trimethoxyethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11ClO3/c1-7-5(4-6,8-2)9-3/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPEIUNVTLXEOLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CCl)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40225932 | |
| Record name | 1,1,1-Trimethoxy-2-chloroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40225932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1,1,1-trimethoxyethane | |
CAS RN |
74974-54-2 | |
| Record name | 1,1,1-Trimethoxy-2-chloroethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074974542 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1,1-Trimethoxy-2-chloroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40225932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-CHLORO-1,1,1-TRIMETHOXYETHANE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


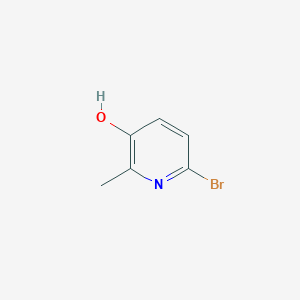
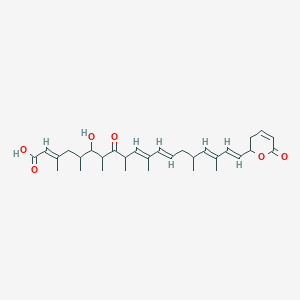
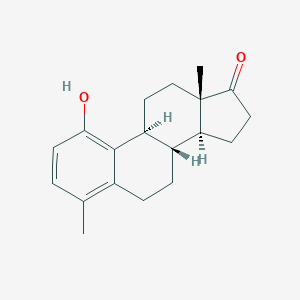

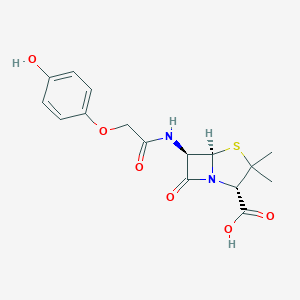

![6-Methoxy-1H-pyrido[2,3-b][1,4]thiazin-2-amine](/img/structure/B51066.png)
